molecular formula C27H19FN2O2S2 B7726709 2-{[2-(2-fluorophenyl)-2-oxoethyl]sulfanyl}-5-(4-methylphenyl)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one

2-{[2-(2-fluorophenyl)-2-oxoethyl]sulfanyl}-5-(4-methylphenyl)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B7726709
M. Wt: 486.6 g/mol
InChI Key: AOVZPTGRFCLLQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[2-(2-fluorophenyl)-2-oxoethyl]sulfanyl}-5-(4-methylphenyl)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a thieno[2,3-d]pyrimidin-4(3H)-one core, which is known for its biological activity and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(2-fluorophenyl)-2-oxoethyl]sulfanyl}-5-(4-methylphenyl)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. The process begins with the preparation of the thieno[2,3-d]pyrimidin-4(3H)-one core, followed by the introduction of the fluorophenyl, oxoethyl, sulfanyl, methylphenyl, and phenyl groups through various substitution and coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization techniques ensures efficient production while maintaining quality control.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(2-fluorophenyl)-2-oxoethyl]sulfanyl}-5-(4-methylphenyl)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-{[2-(2-fluorophenyl)-2-oxoethyl]sulfanyl}-5-(4-methylphenyl)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with therapeutic properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific biological pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[2-(2-fluorophenyl)-2-oxoethyl]sulfanyl}-5-(4-methylphenyl)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and influencing various cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[2-(2-chlorophenyl)-2-oxoethyl]sulfanyl}-5-(4-methylphenyl)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one
  • 2-{[2-(2-bromophenyl)-2-oxoethyl]sulfanyl}-5-(4-methylphenyl)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one
  • 2-{[2-(2-iodophenyl)-2-oxoethyl]sulfanyl}-5-(4-methylphenyl)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one

Uniqueness

The presence of the fluorophenyl group in 2-{[2-(2-fluorophenyl)-2-oxoethyl]sulfanyl}-5-(4-methylphenyl)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one imparts unique chemical and biological properties compared to its analogs with different halogen substituents. This fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-[2-(2-fluorophenyl)-2-oxoethyl]sulfanyl-5-(4-methylphenyl)-3-phenylthieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H19FN2O2S2/c1-17-11-13-18(14-12-17)21-15-33-25-24(21)26(32)30(19-7-3-2-4-8-19)27(29-25)34-16-23(31)20-9-5-6-10-22(20)28/h2-15H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOVZPTGRFCLLQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C(=N3)SCC(=O)C4=CC=CC=C4F)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H19FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.